Piperidin-4-yl nicotinate hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Multicomponent reactions (MCRs) include a variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .Scientific Research Applications
Corrosion Inhibition Properties : Piperidine derivatives, including Piperidin-4-yl nicotinate hydrochloride, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their efficacy in this regard (Kaya et al., 2016).
Antimicrobial Activities : Some derivatives of Piperidin-4-yl nicotinate hydrochloride have been synthesized and tested for their antimicrobial activities. These studies focus on the compound's effectiveness against various microorganisms, including bacteria and fungi (Ovonramwen et al., 2019).
Enantiomeric Synthesis of Alkaloids : The compound has been utilized in the enantiomeric synthesis of various alkaloids, particularly those found in tobacco. This process includes steps like hydroboration-cycloalkylation and ring-closing metathesis reaction (Felpin et al., 2001).
Synthesis of Other Compounds : Piperidine-4-carboxylic acid and derivatives are used as starting materials in synthesizing various chemical compounds, showcasing their versatility in chemical synthesis (Zheng Rui, 2010).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : Studies on Mannich bases with Piperidine moiety, related to Piperidin-4-yl nicotinate hydrochloride, have shown cytotoxicity and carbonic anhydrase inhibitory activities. These compounds are evaluated for their potential in medical applications, especially in cancer research (Unluer et al., 2016).
Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of Piperidine derivatives, including 4-Piperidinecarboxylic acid hydrochloride. This study provides insights into the compound's physical and chemical properties (Szafran et al., 2007).
Antiproliferative Studies : Piperidine derivatives have been synthesized and studied for their antiproliferative effects, especially against various human cancer cell lines. This research contributes to the development of potential cancer treatments (Harishkumar et al., 2018).
Inhibition of Corrosion : Studies have shown that Mannich base derivatives of nicotinamide, including those with Piperidine, act as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings (Jeeva et al., 2017).
Antibacterial Activity of Piperidine Derivatives : Synthesized Piperidine derivatives have been screened for antibacterial activity, highlighting their potential in antimicrobial applications (Merugu et al., 2010).
Anti-Angiogenic Agents in Cancer Therapy : Nicotinamide derivatives, including Piperidine compounds, have been found to inhibit VEGF-mediated angiogenesis signaling in human endothelial cells, suggesting their potential as anti-angiogenic agents in cancer therapy (Choi et al., 2013).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that Piperidin-4-yl nicotinate hydrochloride could have potential applications in the pharmaceutical industry in the future.
properties
IUPAC Name |
piperidin-4-yl pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(9-2-1-5-13-8-9)15-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNOMYVDJADGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696417 | |
Record name | Piperidin-4-yl pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl nicotinate hydrochloride | |
CAS RN |
1219948-64-7 | |
Record name | Piperidin-4-yl pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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